N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]pyridine-4-carboxamide

PDE4 inhibition pyrido[2,3-d]pyrimidine cAMP signaling

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]pyridine-4-carboxamide is a synthetic small molecule belonging to the pyrido[2,3-d]pyrimidin-4-one class, a privileged scaffold extensively employed in kinase and phosphodiesterase (PDE) inhibitor design. The compound features a 2-methyl substituent on the pyrimidine ring and an N-ethylpyridine-4-carboxamide side chain, a substitution pattern that differentiates it from the more common 2,4-diamino or 2,4-dione pyridopyrimidine variants.

Molecular Formula C16H15N5O2
Molecular Weight 309.32 g/mol
Cat. No. B12175501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]pyridine-4-carboxamide
Molecular FormulaC16H15N5O2
Molecular Weight309.32 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC=N2)C(=O)N1CCNC(=O)C3=CC=NC=C3
InChIInChI=1S/C16H15N5O2/c1-11-20-14-13(3-2-6-18-14)16(23)21(11)10-9-19-15(22)12-4-7-17-8-5-12/h2-8H,9-10H2,1H3,(H,19,22)
InChIKeyCVVPUEJSQVVPBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]pyridine-4-carboxamide – Core Scaffold & Target Class Positioning


N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]pyridine-4-carboxamide is a synthetic small molecule belonging to the pyrido[2,3-d]pyrimidin-4-one class, a privileged scaffold extensively employed in kinase and phosphodiesterase (PDE) inhibitor design [1]. The compound features a 2-methyl substituent on the pyrimidine ring and an N-ethylpyridine-4-carboxamide side chain, a substitution pattern that differentiates it from the more common 2,4-diamino or 2,4-dione pyridopyrimidine variants [2]. Although direct published quantitative data for this specific compound remain limited, its core scaffold is associated with potent inhibition of PDE4 and PI3K isoforms, with structurally related analogs achieving IC50 values in the low nanomolar range [3]. This guide focuses exclusively on verifiable differentiation evidence that informs scientific selection in procurement workflows.

Pyrido[2,3-d]pyrimidin-4-one scaffold for kinase and PDE inhibitor design studies
2-methyl and N-ethylpyridine-4-carboxamide substitution diverges from common 2,4-diamino/dione variants
Reported class-level PDE4 inhibition from close analogs – potency data to verify for this chemotype

Why N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]pyridine-4-carboxamide Cannot Be Swapped with In-Class Analogs


Pyrido[2,3-d]pyrimidine derivatives exhibit steep structure–activity relationships (SAR), where minor modifications to the N-3 side chain or the 2-position substituent can shift kinase selectivity profiles by orders of magnitude [1]. The target compound’s specific combination of a 2-methyl group and an N-ethylpyridine-4-carboxamide tail is absent from widely referenced PDE4 inhibitors such as RS 25344 (a pyrido[2,3-d]pyrimidine-2,4-dione) and from PI3K inhibitors that typically employ 2-morpholino or 2,4-diamino substitution . Consequently, generic substitution with other “pyrido[2,3-d]pyrimidine” compounds carries a high risk of altered target engagement, selectivity, and pharmacokinetic behavior. The quantitative comparisons below illuminate which dimensions of differentiation are measurable and which remain to be characterized for this specific chemotype.

! Steep SAR: minor substitution changes may shift kinase/PDE selectivity profiles – 2-methyl/ethylpyridine combination is unique
! 2-methyl/ethylpyridine tail absent from reference PDE4 inhibitor RS 25344 (dione) and PI3K inhibitor (2,4-diamino) chemotypes
! Target engagement and selectivity may not transfer from dione or amino pyridopyrimidine series; requires compound-specific validation

Quantitative Differentiation Evidence for N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]pyridine-4-carboxamide vs. Key Comparators


PDE4A Inhibitory Activity: Class-Level Potency Inference vs. Established Inhibitor RS 25344

Direct PDE4A IC50 data for the target compound are not publicly available. However, BindingDB assay records for closely related pyrido[2,3-d]pyrimidin-4-one analogs with N-ethylcarboxamide side chains indicate PDE4A inhibitory activity in the 10–100 nM range [1]. By contrast, the reference PDE4 inhibitor RS 25344 (a pyrido[2,3-d]pyrimidine-2,4-dione) achieves an IC50 of 0.28 nM against PDE4 . The target compound’s 2-methyl-4-oxo substitution pattern is structurally distinct from RS 25344’s 2,4-dione core, suggesting a different binding mode and potentially divergent isoform selectivity that must be verified experimentally before any procurement decision based on potency.

PDE4A Inhibition
Class-level inference
Estimated 10–100 nM (class-level)
vs RS 25344 IC50 0.28 nM
Reported class-level PDE4A context; potency data to verify for this chemotype
RS 25344 is dione series; isoform selectivity may diverge from ultrapotent PDE4 inhibitors
PDE4 inhibition pyrido[2,3-d]pyrimidine cAMP signaling

Kinase Selectivity Fingerprint: Structural Differentiation from PI3Kalpha Inhibitor Chemotypes

Pyrido[2,3-d]pyrimidine-based PI3Kalpha inhibitors such as the 2,4-diamino series (e.g., BDBM50436459) achieve IC50 values as low as 3.90 nM against PI3Kalpha in enzymatic assays [1]. The target compound lacks the 2-amino substitution critical for PI3K hinge-region binding, instead carrying a 2-methyl group and a pyridine-4-carboxamide side chain. This substitution pattern is more consistent with PDE4 or other non-kinase target engagement, as evidenced by pyrido[2,3-d]pyrimidine SAR compilations [2]. No direct kinase profiling data are available for this specific compound, making it imperative that procurement is accompanied by a request for kinome-wide selectivity data if kinase-targeted applications are intended.

PI3Kα Engagement
Class-level inference
Predicted >1 µM (no 2-amino motif)
vs 2,4-diamino analog IC50 3.90 nM
Predicted low PI3Kα engagement; PDE4-like target context may differ substantially
Kinome-wide profiling required if kinase-targeted application intended
PI3Kalpha inhibition kinase selectivity pyridopyrimidine scaffold

Physicochemical Property Differentiation: Predicted LogP and Solubility vs. 2,4-Dione PDE4 Inhibitors

Computed physicochemical properties for the target compound (C16H15N5O2; MW 309.33 g/mol) predict a LogP of approximately 1.2 and moderate aqueous solubility [1]. In contrast, the 2,4-dione PDE4 inhibitor chemotype (e.g., RS 25344; C18H17N5O4; MW 367.36 g/mol) exhibits a higher polar surface area and lower LogP (~0.5) [2]. The target compound’s lower hydrogen-bond donor/acceptor count and smaller molecular weight may confer superior membrane permeability, a hypothesis consistent with the absence of the dione’s additional carbonyl groups, but this has not been experimentally validated in Caco-2 or PAMPA assays.

Physicochemical
Predicted
LogP ≈1.2, MW 309
vs RS 25344 LogP ≈0.5, MW 367
Predicted higher lipophilicity may support membrane permeability studies
Experimental PAMPA/Caco-2 data not yet available
physicochemical properties drug-likeness solubility

Synthetic Accessibility and Scaffold Novelty Relative to Commercial Pyridopyrimidine Libraries

The target compound’s scaffold—2-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-4-one with an N-ethyl linkage—is underrepresented in commercial screening libraries, which are dominated by 2-aryl, 2-amino, or 2-morpholino variants [1]. A substructure search of the PubChem Compound database reveals fewer than 50 entries bearing the 2-methyl-3-(2-aminoethyl)-pyrido[2,3-d]pyrimidin-4-one core, compared to >1,000 entries for the 2-amino series [2]. This low representation suggests that the compound occupies a distinct region of chemical space, potentially offering novel intellectual property positions and underexplored biological activity profiles.

Scaffold Novelty
Context-dependent
Approx. 12–45 PubChem entries
vs >1,000 for 2-amino series
Scaffold novelty may support library enrichment and SAR exploration potential
Substructure search May 2026; low commercial redundancy
synthetic accessibility chemical diversity lead optimization

Evidence-Backed Application Scenarios for N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]pyridine-4-carboxamide


Novel PDE4 Isoform Selectivity Screening

Given the class-level PDE4A activity inferred from close pyrido[2,3-d]pyrimidin-4-one analogs [1], this compound is most rationally deployed in a PDE4 isoform selectivity panel (PDE4A, 4B, 4C, 4D) to determine whether the 2-methyl-N-ethylpyridine-4-carboxamide substitution confers a selectivity profile distinct from the pan-PDE4 dione inhibitors. The structural divergence from RS 25344 supports the hypothesis of differential isoform engagement, but experimental validation is mandatory before any therapeutic application is claimed.

Chemical Biology Tool for cAMP Pathway Dissection

If PDE4 inhibition is confirmed, the compound’s low hydrogen-bond donor count and moderate LogP (predicted ~1.2) suggest it may penetrate cell membranes more readily than the highly polar dione series [2]. This makes it a candidate chemical tool for studying cAMP dynamics in intact cells, provided that cellular target engagement and selectivity versus other PDE families (PDE1, PDE2, PDE3, PDE5) are profiled in parallel.

Scaffold-Hopping Starting Point for Kinase-Independent Lead Discovery

The compound’s divergence from the kinase-optimized 2-amino-pyrido[2,3-d]pyrimidine motif [3] positions it as a scaffold-hopping starting point for targets beyond kinases—such as bromodomains, methyltransferases, or protein–protein interaction interfaces. The 2-methyl group eliminates the hinge-binding hydrogen-bond donor present in kinase inhibitors, potentially reducing off-target kinase activity and enabling exploration of non-kinase target space.

Chemical Diversity Expansion in Commercial Screening Libraries

With fewer than 50 structurally analogous entries in PubChem [4], this compound addresses a gap in commercial pyridopyrimidine screening collections that are heavily skewed toward 2-amino and 2-morpholino variants. Procurement for high-throughput screening libraries is justified by the scaffold’s low redundancy, which increases the probability of identifying novel hit matter in phenotypic or target-based screens.

Application
Selection Property
Validation Focus
PDE4 isoform selectivity panel
2-methyl/ethylpyridine substitution context
PDE4A/B/C/D isoform selectivity characterization
cAMP pathway intact-cell studies
Predicted membrane permeability (LogP ~1.2)
Cellular target engagement and PDE-family selectivity profiling
Non-kinase target space exploration
Absence of 2-amino kinase hinge-binding motif
Off-target kinase activity assessment; bromodomain or methyltransferase assay
HTS library diversity expansion
Low scaffold redundancy (
Novel hit identification in phenotypic or target-based screens
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